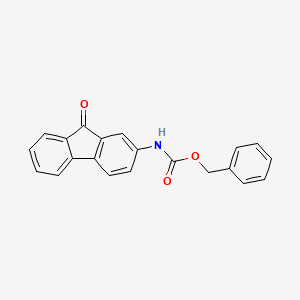

benzyl (9-oxo-9H-fluoren-2-yl)carbamate

Description

Benzyl (9-oxo-9H-fluoren-2-yl)carbamate is a carbamate derivative featuring a fluorenone (9-oxofluorene) core linked to a benzyl carbamate group. This compound combines the aromatic rigidity of fluorenone with the versatile reactivity of the carbamate functional group, making it valuable in organic synthesis and pharmaceutical research. Its structure allows for interactions with biological targets, such as enzymes or proteins, through hydrogen bonding (via the oxo group) and hydrophobic effects (from the benzyl and fluorenyl moieties) .

Properties

IUPAC Name |

benzyl N-(9-oxofluoren-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)20)22-21(24)25-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSVXCMPEQOGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

- Fluorenone vs. Fluorenyl: The 9-oxo group in fluorenone enables hydrogen bonding, whereas non-oxidized fluorenyl derivatives (e.g., 9H-fluoren-9-ylmethyl) rely on aromatic interactions .

- Synthesis : Anhydrous conditions are critical for carbamate formation to prevent hydrolysis of isocyanates .

Pharmacokinetic and Stability Profiles

- Lipophilicity : Benzyl derivatives (logP ~3.5) exhibit higher tissue retention than ethyl (logP ~2.8) or hydroxybutyl (logP ~1.5) analogs .

- Metabolic Stability : The benzyl group slows hepatic clearance compared to ethyl carbamates, as observed in cytochrome P450 inhibition assays .

- Prodrug Potential: The 9-oxo group can act as a hydrogen bond acceptor, enabling targeted delivery systems akin to PABC (p-aminobenzyl carbamate) self-immolative spacers .

Q & A

Q. What are the recommended synthesis routes for benzyl (9-oxo-9H-fluoren-2-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between fluorenone derivatives and benzyl carbamate precursors. Key steps include:

- Protection of reactive groups : Use fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) groups to protect amines or hydroxyls during synthesis .

- Coupling agents : Employ reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation .

- Analytical validation : Monitor reaction progress via HPLC and NMR spectroscopy to ensure purity (>95%) and correct stereochemistry .

Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and reaction time (4–24 hours) to maximize yields .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Safety protocols :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Work under fume hoods to prevent inhalation of dust or vapors (H335 hazard) .

- Storage :

- Keep in airtight containers at ≤28°C in dry, dark conditions to prevent hydrolysis or photodegradation .

- Avoid proximity to oxidizing agents due to potential decomposition into CO, NOx, or HBr gases .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm molecular structure via fluorenyl aromatic protons (δ 7.2–8.1 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .

- FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., C20H17NO3 requires [M+H]+ = 336.1234) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electron density distribution to identify nucleophilic/electrophilic sites. For example, the fluorenyl group’s electron-withdrawing effect lowers the carbamate’s activation energy for amide bond formation .

- Solvent effects : Simulate solvation models (e.g., PCM) to predict solubility and reaction kinetics in polar aprotic solvents .

- Validation : Compare computed IR spectra with experimental data to refine computational parameters .

Q. What strategies resolve contradictions in biological activity data for fluorenyl-carbamate derivatives?

- Methodological Answer :

- Dose-response analysis : Perform assays (e.g., IC50) across multiple concentrations (1 nM–100 µM) to distinguish specific activity from cytotoxicity .

- Structural analogs : Compare with compounds like benzyl N-[2-(4-bromophenyl)ethenyl]carbamate to isolate the fluorenyl group’s contribution to bioactivity .

- Mechanistic studies : Use fluorescence polarization or SPR to quantify binding affinities to targets (e.g., HIF-1α) and rule off-target effects .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of fluorenyl-carbamate prodrugs?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond angles and torsional strains in the carbamate linkage to optimize stability. For example, SHELX-refined structures reveal conformational flexibility at the C9-oxo position .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., O–H···O) to predict solubility and crystallinity .

- Co-crystallization trials : Co-crystallize with enzymes (e.g., proteases) to study binding modes and guide prodrug activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.